1H NMR and 13C NMR chemical shifts for Tert-butyl 2-(1-aminocyclobutyl)acetate
1H NMR and 13C NMR chemical shifts for Tert-butyl 2-(1-aminocyclobutyl)acetate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for Tert-butyl 2-(1-aminocyclobutyl)acetate
Authored by: A Senior Application Scientist
Introduction
Tert-butyl 2-(1-aminocyclobutyl)acetate is a molecule of interest in medicinal chemistry and drug development, incorporating several key functional groups: a tert-butyl ester, a cyclobutane ring, and a primary amine. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This technical guide provides a detailed analysis of the expected ¹H and ¹³C NMR chemical shifts for tert-butyl 2-(1-aminocyclobutyl)acetate. The predictions herein are based on established principles of NMR spectroscopy and data from analogous structural motifs.
Molecular Structure and Atom Labeling
A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of tert-butyl 2-(1-aminocyclobutyl)acetate with systematic atom labeling is presented below. This labeling will be used throughout this guide to assign specific NMR signals.
Figure 1: Molecular structure of tert-butyl 2-(1-aminocyclobutyl)acetate with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum of tert-butyl 2-(1-aminocyclobutyl)acetate is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule.
-
Tert-butyl Protons (C10-H, C11-H, C12-H): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. This is due to the free rotation around the C9-C(CH₃)₃ bond and the absence of adjacent protons for coupling. The chemical shift for a tert-butyl group is typically in the range of 0.5-2.0 ppm.[1] For tert-butyl esters specifically, this signal is often observed around 1.4-1.5 ppm.
-
Cyclobutane Protons (C2-H, C3-H, C4-H): The six protons on the cyclobutane ring are diastereotopic and will therefore have different chemical shifts, appearing as complex multiplets. In unsubstituted cyclobutane, all protons are equivalent and resonate at approximately 1.96 ppm due to rapid ring inversion.[2] However, the substitution on C1 breaks this symmetry. The protons on C2 and C4 (adjacent to the substituted carbon) will be shifted downfield compared to the protons on C3. Their chemical shifts are influenced by the electronic effects of the neighboring substituents.[2] A general range for substituted cyclobutanes is between 1.5 and 2.8 ppm.
-
Acetate Methylene Protons (C5-H): The two protons of the methylene group (C5) are adjacent to a quaternary carbon (C1) and a carbonyl group. Due to the absence of adjacent protons, this signal will appear as a singlet. The electron-withdrawing effect of the carbonyl group will deshield these protons, shifting them downfield.
-
Amine Protons (N1-H): The two protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of amine protons is highly variable (typically 0.5-5.0 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] The signal may also be difficult to observe or could disappear upon shaking the sample with D₂O, a useful technique for confirming its identity.[3]
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum will provide direct information about the carbon skeleton of the molecule.
-
Tert-butyl Carbons (C10, C11, C12, and C9): The three methyl carbons (C10, C11, C12) of the tert-butyl group are equivalent and will produce a single signal, typically in the range of 20-42 ppm.[1] The quaternary carbon (C9) of the tert-butyl group will also give a distinct signal.
-
Cyclobutane Carbons (C1, C2, C3, C4): Unsubstituted cyclobutane shows a single resonance at about 22.4 ppm.[2][5] In the substituted ring of the target molecule, the four carbons are non-equivalent. The quaternary carbon C1, bonded to the nitrogen and the acetate group, will be significantly downfield. The carbons C2 and C4 will be roughly equivalent and shifted from the typical cyclobutane value due to the substituent on C1. The C3 carbon, being furthest from the substitution, will be the least shifted. Carbons alpha to an amine group typically appear in the 30-60 ppm range.[3]
-
Acetate Carbons (C5 and the Carbonyl Carbon): The methylene carbon (C5) will be influenced by the adjacent quaternary carbon and the carbonyl group. The carbonyl carbon of the ester will appear significantly downfield, typically in the region of 170-180 ppm.[6]
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for tert-butyl 2-(1-aminocyclobutyl)acetate.
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
| -C(CH ₃)₃ | ~1.45 | Singlet | 9H | ~28 |
| Cyclobutyl-H | 1.6 - 2.6 | Multiplet | 6H | |
| -CH ₂COO- | ~2.5 | Singlet | 2H | ~45 |
| -NH ₂ | 1.0 - 3.0 (broad) | Singlet | 2H | |
| -C (CH₃)₃ | ~80 | |||
| C yclobutyl | ~20-35 (C3), ~35-50 (C2, C4) | |||
| C -NH₂ | ~50-65 | |||
| -CH₂C OO- | ~172 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of tert-butyl 2-(1-aminocyclobutyl)acetate, the following experimental procedure is recommended.
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is a good first choice for general organic molecules.[5]
-
Internal Standard: Include a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[7][8]
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[7]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Figure 2: A workflow diagram for the acquisition and processing of NMR data.
Conclusion
The structural features of tert-butyl 2-(1-aminocyclobutyl)acetate give rise to a predictable yet informative NMR spectral signature. The ¹H NMR spectrum is expected to be characterized by a prominent singlet for the tert-butyl group, complex multiplets for the cyclobutane protons, a singlet for the acetate methylene protons, and a broad singlet for the amine protons. The ¹³C NMR spectrum will complement this by providing signals for all carbon environments, including the distinct quaternary carbons and the downfield ester carbonyl carbon. This comprehensive guide serves as a valuable resource for researchers in the synthesis and characterization of this and structurally related compounds.
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